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Compound of Interest

Compound Name: AX15839

Cat. No.: B1192188

Linc00839 is a long non-coding RNA that has been identified as a key regulator in the
progression and chemoresistance of certain cancers, primarily through its interaction with major
signaling pathways.

Biological Pathway Involvement

Linc00839 has been shown to be involved in at least two distinct signaling pathways in different
cancer types:

o PI3K/AKT Signaling Pathway in Breast Cancer: In breast cancer, LincO0839 expression is
upregulated in chemoresistant cells and tissues, and its high levels are associated with a
poor prognosis. The transcription factor Myc directly binds to the promoter of LincO0839,
activating its transcription. Linc00839, in turn, enhances the expression of Myc and the RNA-
binding protein Lin28B, leading to the activation of the PISK/AKT signaling pathway. This
creates a positive feedback loop (Myc/LincO0839/Lin28B) that promotes cancer cell
proliferation and chemoresistance. The knockdown of LincO0839 has been shown to
suppress proliferation, invasion, and migration, and sensitize cancer cells to paclitaxel in
vitro.

» NF-kB Signaling Pathway in Lung Adenocarcinoma: In lung adenocarcinoma, LincO0839
promotes tumor progression by modulating the NF-kB signaling pathway through a dual
mechanism. In the cytoplasm, it acts as a molecular sponge for miR-17-5p, which in turn
regulates the Toll-like receptor 4 (TLR4)/NF-kB signaling pathway. In the nucleus, LincO0839
binds to the Polypyrimidine tract binding protein 1 (PTBP1), which facilitates the nuclear
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translocation of the NF-kB p65 subunit and subsequent transcription of downstream target
genes. This coordinated regulation in both the cytoplasm and the nucleus enhances the
proliferation, migration, invasion, and angiogenesis of lung adenocarcinoma cells.
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Caption: Myc/Linc00839/Lin28B feedback loop activating the PISK/AKT pathway in breast
cancer.
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Caption: Dual regulation of the NF-kB pathway by LincO0839 in lung adenocarcinoma.

Quantitative Data

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1192188?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Currently, specific quantitative data such as IC50 or Ki values are not applicable to a long non-
coding RNA like Linc0O0839. The available research provides qualitative and semi-quantitative
data on its expression and effects.
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Experimental Protocols

The following experimental protocols were utilized in the studies of LincO0839:

o Cell Culture and Transfection: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and lung
adenocarcinoma cell lines were used. Cells were cultured in appropriate media and
transfected with siRNAs or overexpression plasmids for LincO0839.

¢ Quantitative Real-Time PCR (gRT-PCR): This technique was used to measure the
expression levels of Linc00839, Myc, Lin28B, and other target genes in cells and tissues.

o Western Blot Analysis: This method was employed to determine the protein levels of key
signaling molecules such as PI3K, AKT, p-AKT, and components of the NF-kB pathway.
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« In Situ Hybridization (ISH): ISH was used to detect the localization of LincO0839 within the
cell (nucleus and cytoplasm).

e Chromatin Immunoprecipitation (ChIP): ChIP assays were performed to confirm the direct
binding of the Myc transcription factor to the promoter region of Linc00839.

» RNA Immunoprecipitation (RIP): RIP was used to demonstrate the interaction between
Linc00839 and the RNA-binding protein Lin28B.

» Luciferase Reporter Assay: This assay was used to validate the interaction between
Linc00839 and miR-17-5p.

o Cell Viability and Apoptosis Assays: Assays such as MTT or CCK-8 were used to assess cell
proliferation and viability. Flow cytometry was used to quantify apoptosis.

 In Vivo Xenograft Models: Nude mice were injected with cancer cells (with modified
Linc00839 expression) to evaluate tumor growth and metastasis in a living organism.

CB-839 (Telaglenastat): A Glutaminase Inhibitor in
Cancer Metabolism

CB-839, also known as Telaglenastat, is a first-in-class, potent, and selective inhibitor of
glutaminase 1 (GLS1). It is an investigational drug being evaluated in multiple clinical trials for
various cancers.

Biological Pathway Involvement

The primary biological pathway targeted by CB-839 is glutaminolysis. Many cancer cells exhibit
a high metabolic rate and are dependent on glutamine as a key nutrient for energy production
and the synthesis of macromolecules.

« Inhibition of Glutaminolysis: Glutaminase is the enzyme that catalyzes the first step in
glutaminolysis, the conversion of glutamine to glutamate. Glutamate is then further
metabolized to a-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate
ATP and biosynthetic precursors (e.g., other amino acids, nucleotides, and fatty acids). By
inhibiting GLS1, CB-839 blocks this pathway, leading to a depletion of downstream
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metabolites, which in turn induces metabolic stress and inhibits cancer cell growth and
proliferation.
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Caption: Mechanism of action of CB-839 in inhibiting the glutaminolysis pathway.

Quantitative Data

CB-839 has been evaluated in numerous preclinical and clinical studies, providing quantitative
data on its potency and efficacy.
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Parameter Value/Observation Context Reference

Small molecule
Drug Type inhibitor of Oncology
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Note: Specific IC50 values and detailed clinical trial results are typically published in peer-
reviewed journals and conference presentations and were not available in the provided search
snippets. The ClinicalTrials.gov entries confirm the drug's development stage and therapeutic
strategy.

Experimental Protocols

The development and evaluation of CB-839 involve a range of experimental protocols:

o Enzyme Inhibition Assays: In vitro assays to determine the potency of CB-839 against
purified GLS1 enzyme, yielding IC50 values.

o Cell-Based Assays: Cancer cell lines are treated with CB-839 to measure its effect on cell
proliferation, viability, and apoptosis.

o Metabolomics Analysis: Techniques like mass spectrometry are used to measure the levels
of glutamine, glutamate, and other metabolites in cancer cells and tumors treated with CB-
839 to confirm its mechanism of action.

o Preclinical In Vivo Models: Xenograft and patient-derived xenograft (PDX) models in mice
are used to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of
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CB-839.

« Clinical Trial Protocols: As seen in studies NCT03264593 and NCT02071862, clinical trials
are designed with specific eligibility criteria, treatment arms (e.g., CB-839 as a single agent
or in combination), and endpoints (e.g., safety, response rate, progression-free survival).
Patients are monitored for adverse events, and tumor responses are assessed using
imaging and other relevant biomarkers.

Clinical Trial Workflow Example
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Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of CB-839.
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 To cite this document: BenchChem. [Linc00839: A Long Non-Coding RNA in Cancer
Progression]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192188#ax15839-biological-pathway-involvement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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